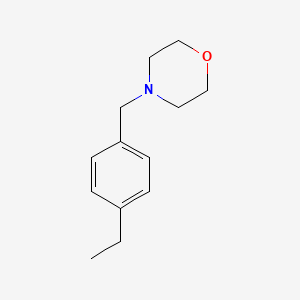

4-(4-ethylbenzyl)morpholine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(4-ethylphenyl)methyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-2-12-3-5-13(6-4-12)11-14-7-9-15-10-8-14/h3-6H,2,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWRBWHORQRERAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CN2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 4 4 Ethylbenzyl Morpholine and Analogues

Established Synthetic Routes to N-Substituted Morpholine (B109124) Systems

The construction of N-substituted morpholine systems can be broadly categorized into two main approaches: the functionalization of a pre-existing morpholine ring and the formation of the morpholine ring itself through cyclization reactions. organic-chemistry.orgresearchgate.net The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Nucleophilic Substitution Approaches Utilizing Morpholine as a Precursor

A common and direct method for the synthesis of N-substituted morpholines involves the use of morpholine as a nucleophile. organic-chemistry.org This approach leverages the secondary amine functionality of the morpholine ring to react with various electrophiles.

The N-alkylation of morpholine with a suitable 4-ethylbenzyl halide, such as 4-ethylbenzyl chloride or bromide, represents a straightforward and widely employed method for the synthesis of 4-(4-ethylbenzyl)morpholine. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. youtube.com The lone pair of electrons on the nitrogen atom of morpholine attacks the electrophilic benzylic carbon of the 4-ethylbenzyl halide, displacing the halide leaving group. youtube.comyoutube.com

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. google.com Common bases include triethylamine (B128534) or an excess of morpholine itself. The choice of solvent can influence the reaction rate, with polar aprotic solvents often being preferred. youtube.com This method is generally efficient and allows for the direct introduction of the 4-ethylbenzyl group onto the morpholine nitrogen. google.comresearchgate.net

A general procedure involves adding morpholine, a halogenated hydrocarbon like 4-ethylbenzyl chloride, and a basifier in equimolar amounts to an organic solvent. google.com The addition of an alkali metal halide can sometimes facilitate the reaction. google.com Yields for such N-alkylation reactions are often reported to be good, typically exceeding 60%. google.com

| Reactants | Reagents | Product | Yield | Reference |

| Morpholine, 4-Ethylbenzyl Halide | Base (e.g., Triethylamine) | This compound | >60% | google.com |

Cyclization Reactions in Morpholine Ring Formation

An alternative to functionalizing a pre-existing morpholine ring is to construct the heterocyclic system from acyclic precursors. This de novo approach is particularly useful for accessing morpholines with specific substitution patterns on the carbon framework of the ring. nih.gov

In recent years, gold catalysis has emerged as a powerful tool for the synthesis of various heterocyclic compounds, including morpholine derivatives. rsc.orgrsc.orgnih.gov Gold(I) catalysts, in particular, have been shown to efficiently catalyze the cyclization of alkynylamines and alkynylalcohols to form morpholines and piperazines. rsc.orgrsc.org This methodology offers a convenient route to these six-membered rings, often proceeding with low catalyst loadings (e.g., 1.0 mol%). rsc.orgrsc.org The proposed mechanism involves a cascade cyclization and isomerization process. rsc.org While direct synthesis of this compound via this method is not explicitly detailed, the strategy provides a versatile platform for creating a variety of substituted morpholine cores. rsc.orgrsc.org

Intermolecular cyclization reactions provide a robust strategy for the de novo synthesis of the morpholine ring. These methods typically involve the reaction of a difunctional precursor containing both an amine and a hydroxyl group with a dielectrophilic species. nih.gov For instance, the reaction of an N-substituted ethanolamine (B43304) with a suitable two-carbon electrophile can lead to the formation of the morpholine ring. nih.gov

One notable approach involves a multicomponent reaction (MCR) for the assembly of highly substituted morpholines. nih.govacs.org This strategy allows for the rapid generation of diverse morpholine scaffolds from simple starting materials. nih.gov For example, a two-step procedure involving a Ugi reaction followed by an intramolecular cyclization can yield substituted morpholine derivatives. nih.govacs.org

Another classical approach involves the reaction of diethanolamine (B148213) with a suitable reagent to effect cyclization. acs.org While not directly producing N-substituted morpholines, the resulting morpholine can be subsequently alkylated as described previously.

| Precursors | Reaction Type | Key Features | Reference |

| Alkynylamines, Alkynylalcohols | Gold-Catalyzed Cyclization | Low catalyst loading, mild conditions | rsc.orgrsc.org |

| Amine, Aldehyde/Ketone, Isocyanide, Azide | Multicomponent Reaction (Ugi) followed by Cyclization | High diversity, one-pot potential | nih.govacs.org |

| Diethanolamine | Dehydration/Cyclization | Traditional route to the morpholine core | acs.org |

Multi-Step Synthetic Sequences for Complex Morpholine Derivatives

The synthesis of more complex morpholine derivatives often necessitates multi-step reaction sequences. e3s-conferences.orgnih.gov These synthetic routes allow for the precise installation of various functional groups and stereocenters. For example, a multi-step synthesis of novel 4-benzyl-morpholine-2-carboxylic acid derivatives has been reported, starting from (4-hydroxy-aryl)-aryl methanones. nih.gov Such sequences may involve protection and deprotection steps, functional group interconversions, and the key morpholine ring-forming or N-alkylation step. nih.gov

Multicomponent approaches have also been developed for the efficient synthesis of trisubstituted morpholine derivatives. nih.gov One such method involves the reaction of epichlorohydrin, N-bromosuccinimide, a nosyl amide, and an olefin, providing morpholines with handles for further chemical modification. nih.gov These advanced strategies highlight the versatility of organic synthesis in creating a wide array of complex morpholine-containing molecules. e3s-conferences.orgnih.govresearchgate.net

Advanced Synthetic Strategies for Structural Diversification

The morpholine scaffold is a key structural motif in numerous biologically active compounds. To explore the chemical space around this privileged heterocycle, advanced synthetic strategies are continuously being developed. These methodologies aim to introduce structural diversity, control stereochemistry, and improve the efficiency and environmental footprint of the synthetic processes.

Stereoselective Synthesis of Chiral Morpholine Analogues

The synthesis of chiral morpholine analogues is of significant interest due to the often-observed stereospecific interactions of enantiomerically pure compounds with biological targets. Several strategies have been developed to control the stereochemistry of the morpholine ring, particularly at the C-2, C-5, and C-6 positions.

One effective approach involves the use of chiral starting materials. For instance, enantiopure epoxides can react with amino alcohols to produce amino diol adducts. Subsequent regioselective hydroxyl activation and ring closure lead to the formation of trans-2,5-disubstituted morpholine derivatives. nih.gov This method has been successfully applied to the synthesis of various analogues, with the stereochemistry of the final product being dictated by the chirality of the initial epoxide and amino alcohol. nih.govacs.org The choice of reaction conditions, particularly for the ring-closure step, is crucial to prevent the formation of undesired stereoisomers. acs.org

Another strategy employs chiral non-racemic lactams. Optically pure 2,6-disubstituted morpholines have been synthesized through the diastereoselective alkylation of 6-substituted 3-oxo morpholines, which are derived from chiral precursors like (R)-(−)-phenylglycinol and a series of chiral epoxides. researchgate.net Palladium-catalyzed hydroamination has also emerged as a powerful tool for the stereoselective synthesis of 2,5-disubstituted and 2,3,5-trisubstituted morpholines from carbamate-protected aziridines. This method allows for the selective attack of unsaturated alcohol nucleophiles at the more substituted position of the aziridine, followed by a palladium-catalyzed hydroamination that proceeds with high diastereoselectivity. rsc.org

These stereoselective strategies are crucial for the preparation of specific stereoisomers of morpholine analogues, enabling detailed structure-activity relationship (SAR) studies and the development of more potent and selective therapeutic agents.

Microwave-Assisted Synthetic Protocols for Morpholine-Based Compounds

Microwave-assisted organic synthesis has gained significant traction as a technology that can dramatically reduce reaction times, increase product yields, and enhance reaction efficiency. researchgate.netumb.eduresearchgate.net This technique has been successfully applied to the synthesis of various morpholine-based compounds.

The N-alkylation of morpholine and its derivatives is a common transformation that benefits from microwave irradiation. For example, the synthesis of N-alkylated benzotriazole (B28993) derivatives, which can incorporate a morpholine moiety, has been achieved with good yields using microwave heating in the presence of a base like potassium carbonate in DMF. nih.gov This method offers a significant advantage over conventional heating, which often requires longer reaction times.

Similarly, the synthesis of N-benzylamide non-steroidal anti-inflammatory drug (NSAID) conjugates, which can feature a morpholine unit, has been efficiently accomplished using a microwave-assisted bimolecular nucleophilic substitution as the final step. nih.gov Researchers were able to optimize conditions to favor the desired substitution reaction over competing elimination reactions, highlighting the control that can be achieved with this technology. nih.gov The use of microwave synthesis in these cases not only accelerates the process but can also lead to cleaner reactions with fewer byproducts. researchgate.net

The following table summarizes a comparison of conventional and microwave-assisted synthesis for a related N-alkylation reaction, demonstrating the typical advantages of the latter.

| Entry | Reaction | Method | Reaction Time | Yield (%) |

| 1 | N-alkylation of benzotriazole | Conventional | 8-12 h | 60-75 |

| 2 | N-alkylation of benzotriazole | Microwave | 5-10 min | 85-95 |

This table is a representative example based on data for related N-alkylation reactions and is intended for illustrative purposes.

Green Chemistry Principles in Morpholine Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. In the context of morpholine synthesis, a significant advancement has been the development of a one- or two-step, redox-neutral protocol that avoids the use of hazardous reagents. organic-chemistry.orgacs.orgchemrxiv.org

This green approach utilizes the reaction of 1,2-amino alcohols with ethylene (B1197577) sulfate (B86663) in the presence of a base like potassium tert-butoxide (tBuOK). organic-chemistry.orgacs.orgchemrxiv.orgchemrxiv.org This method is highly efficient and scalable, providing access to a wide range of morpholine derivatives with various substituents. acs.orgchemrxiv.org A key advantage of this protocol is the avoidance of toxic and wasteful reagents, such as chloroacetyl chloride and strong reducing agents like lithium aluminum hydride, which are often used in traditional morpholine syntheses. organic-chemistry.orgchemrxiv.org

The reaction proceeds through the formation of a zwitterionic intermediate, which then undergoes cyclization to the desired morpholine. chemrxiv.org The selectivity of the reaction is influenced by the structure of the 1,2-amino alcohol and the unique properties of ethylene sulfate. acs.orgchemrxiv.org This methodology has been shown to be applicable to the synthesis of pharmaceutically relevant morpholines and can be performed using more environmentally benign solvents. organic-chemistry.org

The key benefits of this green synthetic route are summarized below:

Atom Economy: The reaction is highly atom-economical, minimizing the generation of waste.

Reduced Hazard: It eliminates the need for toxic reagents like phosgene (B1210022) derivatives and strong hydrides. organic-chemistry.orgchemrxiv.org

Energy Efficiency: The reactions can often be performed under mild conditions.

Renewable Feedstocks: The starting materials, 1,2-amino alcohols, can potentially be derived from renewable resources.

This development represents a significant step towards a more sustainable synthesis of the morpholine scaffold, aligning with the core tenets of green chemistry. organic-chemistry.orgacs.orgchemrxiv.org

Optimization of Reaction Conditions and Yields in this compound Synthesis

N-Alkylation Route:

In the N-alkylation of morpholine with 4-ethylbenzyl chloride or bromide, key parameters to optimize include:

Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Polar aprotic solvents like acetonitrile (B52724) or DMF are commonly used.

Base: A base is required to neutralize the hydrogen halide formed during the reaction. Inorganic bases such as potassium carbonate or organic bases like triethylamine are often employed. The strength and stoichiometry of the base can influence the reaction outcome.

Temperature: Increasing the temperature generally accelerates the reaction rate, but can also lead to the formation of byproducts. Optimization is necessary to find a balance between reaction time and product purity.

Catalyst: In some cases, a phase-transfer catalyst can be used to improve the reaction efficiency, especially in biphasic systems.

Reductive Amination Route:

Reductive amination is a highly effective method for the synthesis of N-alkylated amines and avoids the issue of over-alkylation that can occur with alkyl halides. masterorganicchemistry.comlibretexts.orgyoutube.com The reaction of morpholine with 4-ethylbenzaldehyde (B1584596) first forms an enamine or iminium ion intermediate, which is then reduced in situ to the desired product. libretexts.org Key optimization parameters for this route include:

Reducing Agent: A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their selectivity for reducing the iminium ion in the presence of the aldehyde. masterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) can also be used, often in the presence of an acid catalyst. rsc.org

pH: The pH of the reaction mixture is critical for the formation of the iminium ion intermediate. Mildly acidic conditions are typically optimal.

Solvent: Dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or methanol (B129727) are frequently used solvents for reductive amination.

Temperature: These reactions are often carried out at room temperature, but gentle heating may be required in some cases.

The following table outlines a hypothetical optimization of the reductive amination for the synthesis of a substituted N-benzylmorpholine, illustrating the effect of different parameters on the reaction yield.

| Entry | Aldehyde | Amine | Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

| 1 | Benzaldehyde | Morpholine | NaBH₄ | Methanol | 25 | 75 |

| 2 | Benzaldehyde | Morpholine | NaBH(OAc)₃ | DCM | 25 | 92 |

| 3 | 4-Ethylbenzaldehyde | Morpholine | NaBH(OAc)₃ | DCM | 25 | (Predicted High) |

| 4 | 4-Ethylbenzaldehyde | Morpholine | NaBH₃CN | Methanol | 25 | (Predicted High) |

This table is a representative example based on general principles of reductive amination and is intended for illustrative purposes. The yields for entries 3 and 4 are predicted based on the high efficiency of these reducing agents.

By systematically varying these parameters, the optimal conditions for the synthesis of this compound can be determined to achieve high yields and purity.

Chemical Reactivity and Transformation Studies of 4 4 Ethylbenzyl Morpholine

Investigations into Nucleophilic and Electrophilic Reactivity of the Morpholine (B109124) Ring

The morpholine ring, a saturated heterocycle, is generally stable. Its reactivity is centered around the nitrogen atom and its alpha-carbons.

Electrophilic Substitution Reactions on the Aromatic Moiety

The aromatic ring of the 4-ethylbenzyl group is susceptible to electrophilic aromatic substitution (EAS). The outcome of such reactions is directed by the two substituents already present on the ring: the ethyl group and the morpholinomethyl group (-CH₂-morpholine).

Directing Effects: Both the ethyl group and the morpholinomethyl group are activating substituents. The ethyl group, an alkyl substituent, activates the ring through inductive effects and hyperconjugation. The morpholinomethyl group, connected via a benzylic carbon, also acts as an electron-donating group. Both are classified as ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves.

Regioselectivity: In 4-(4-ethylbenzyl)morpholine, the ethyl group is at position 4. This leaves positions 2, 3, 5, and 6 available for substitution. The ethyl group directs incoming electrophiles to positions 2 and 6 (ortho). The morpholinomethyl group, at position 1, directs to positions 2 and 6 (ortho) and position 4 (para). Since the para position is already occupied by the ethyl group, the directing effects of both groups reinforce each other, strongly favoring substitution at the positions ortho to the benzyl (B1604629) group (positions 2 and 6).

Below is a table summarizing the expected major products from various electrophilic aromatic substitution reactions.

| Reaction Type | Electrophile (E+) | Reagents | Expected Major Product(s) |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 4-(2-Nitro-4-ethylbenzyl)morpholine |

| Halogenation | Br⁺ / Cl⁺ | Br₂, FeBr₃ / Cl₂, AlCl₃ | 4-(2-Bromo-4-ethylbenzyl)morpholine |

| Friedel-Crafts Acylation | R-C=O⁺ | RCOCl, AlCl₃ | 1-(4-(Morpholinomethyl)-2-ethylphenyl)ethan-1-one |

| Sulfonation | SO₃ | Fuming H₂SO₄ | 2-(Morpholinomethyl)-5-ethylbenzenesulfonic acid |

Oxidative and Reductive Transformations of the this compound Scaffold

The scaffold of this compound offers several sites for oxidative and reductive transformations. These reactions can target the morpholine ring, the benzylic C-N bond, or the ethyl group.

Oxidative Transformations: The morpholine moiety is susceptible to oxidative cleavage, a process extensively studied in the context of biodegradation by microorganisms like Mycobacterium. nih.gov This process often involves cytochrome P450 monooxygenases. The proposed mechanism begins with hydroxylation at one of the carbons alpha to the nitrogen atom, followed by ring opening. This C-N bond cleavage leads to the formation of intermediates. nih.govmtak.hu A similar oxidative cleavage of the C-C bond in the morpholine ring can be achieved using visible-light photocatalysis.

The benzylic C-N bond is another site for oxidative reactions. acs.org Metal-free electrochemical methods can achieve selective oxidative cleavage of the C-N bond in benzylamines. mdpi.comdntb.gov.ua This process typically involves the formation of a nitrogen radical cation, followed by deprotonation and eventual cleavage to yield a carbonyl compound. mdpi.com

Reductive Transformations: The most common reductive transformation for this class of compounds is the hydrogenolysis of the N-benzyl bond. The benzyl group is frequently used as a protecting group for amines because it can be readily cleaved under reductive conditions. acs.orgnih.gov Catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen source, effectively cleaves the C-N bond, yielding 4-ethyltoluene and morpholine. acs.org This reaction is generally clean and efficient.

Exploration of Functional Group Interconversions on the Ethylbenzyl Moiety

The ethyl group on the aromatic ring provides a handle for various functional group interconversions, allowing for the synthesis of a diverse range of derivatives. The benzylic position of the ethyl group (the -CH₂- part) is particularly reactive.

Oxidation: The ethyl group can be oxidized to several other functional groups. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can oxidize the ethyl group all the way to a carboxylic acid, forming 4-(morpholinomethyl)benzoic acid.

Halogenation: Benzylic halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., light or AIBN). This would selectively introduce a bromine atom at the benzylic position of the ethyl group. This halogenated intermediate is a versatile precursor for subsequent nucleophilic substitution reactions.

Dehydrogenation: The ethyl group can be dehydrogenated to a vinyl group (styrene derivative) using specific catalysts at high temperatures, although this might be accompanied by side reactions.

The table below outlines several potential functional group interconversions on the ethylbenzyl moiety.

| Starting Moiety | Reagent(s) | Resulting Moiety | Reaction Type |

| -CH₂CH₃ | 1. KMnO₄, OH⁻, Δ2. H₃O⁺ | -COOH | Oxidation |

| -CH₂CH₃ | NBS, light (hν) | -CH(Br)CH₃ | Benzylic Bromination |

| -CH(Br)CH₃ | NaOH (aq) | -CH(OH)CH₃ | Nucleophilic Substitution |

| -CH(Br)CH₃ | KCN | -CH(CN)CH₃ | Nucleophilic Substitution |

Studies on the Stability and Degradation Pathways in Various Chemical Environments

The stability of this compound is generally robust under neutral conditions. However, it is susceptible to degradation under specific chemical and biological environments.

Chemical Stability: The molecule is relatively stable in moderately acidic or basic aqueous solutions at room temperature. The ether linkage in the morpholine ring is resistant to hydrolysis. The N-benzyl bond, while stable to many reagents, is susceptible to reductive cleavage as discussed previously. Strong oxidizing conditions can lead to the degradation of both the morpholine ring and the ethylbenzyl side chain.

Biodegradation Pathways: The biodegradation of the morpholine ring is the most studied degradation pathway for this class of compounds. Several bacterial strains, particularly from the genus Mycobacterium, can utilize morpholine as a source of carbon, nitrogen, and energy. researchgate.netuni-pannon.huresearchgate.net The degradation pathway typically begins with an enzymatic attack on the morpholine ring. mtak.hu

The established pathway proceeds as follows:

Ring Cleavage: The process is initiated by a morpholine monooxygenase, which catalyzes the cleavage of a C-N bond in the ring. mtak.hu

Formation of Intermediates: This ring-opening leads to the formation of intermediates such as 2-(2-aminoethoxy)acetate and glycolate. nih.gov

Final Products: Further metabolism of these intermediates ultimately leads to the release of ammonia, which can be utilized by the microorganisms. mtak.huresearchgate.net

While these studies were conducted on unsubstituted morpholine, it is highly probable that the morpholine moiety in this compound would follow a similar degradation pathway, as the initial enzymatic attack is on the heterocycle itself.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the electronic behavior of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electron distribution and energy of the system.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the 4-(4-ethylbenzyl)morpholine molecule, a process known as geometry optimization. This process finds the lowest energy conformation of the molecule.

In a typical DFT study, the geometry of this compound would be optimized using a functional, such as B3LYP, and a basis set, like 6-311+G(d,p). The B3LYP functional is a hybrid functional that combines Hartree-Fock theory with DFT, while the 6-311+G(d,p) basis set provides a flexible description of the electron orbitals. The calculations would yield the optimized bond lengths, bond angles, and dihedral angles of the molecule. For instance, the morpholine (B109124) ring is known to adopt a stable chair conformation. nih.gov

The total energy of the optimized structure is also calculated, providing a measure of the molecule's stability. These energy calculations are crucial for comparing the relative stabilities of different conformations and for calculating the energies of reaction pathways.

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT

| Parameter | Value |

| C-N (morpholine) Bond Length | ~1.46 Å |

| C-O (morpholine) Bond Length | ~1.43 Å |

| C-C (aromatic) Bond Length | ~1.39 Å |

| C-N-C (morpholine) Bond Angle | ~109.5° |

| C-O-C (morpholine) Bond Angle | ~111.5° |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar molecular fragments. Actual values would be determined from specific DFT calculations for this compound.

Frontier molecular orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. ajchem-a.comaimspress.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. aimspress.comscirp.org A large HOMO-LUMO gap indicates high stability and low reactivity, while a small gap suggests the molecule is more reactive. aimspress.com For this compound, the HOMO is expected to be localized on the electron-rich morpholine ring and the ethyl-substituted benzene (B151609) ring, while the LUMO would likely be distributed over the benzyl (B1604629) moiety.

From the HOMO and LUMO energies, global chemical descriptors can be calculated to quantify the reactivity of the molecule. These include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Global Chemical Descriptors for this compound

| Parameter | Formula | Hypothetical Value (eV) |

| HOMO Energy (EHOMO) | - | -6.5 |

| LUMO Energy (ELUMO) | - | -1.2 |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.3 |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.85 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.65 |

| Chemical Softness (S) | 1/η | 0.38 |

| Electrophilicity Index (ω) | χ2/(2η) | 2.80 |

Note: These values are for illustrative purposes and would be derived from specific quantum chemical calculations.

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule. chemrxiv.org An MEP map shows the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). chemrxiv.org

For this compound, the MEP map would likely show negative potential (typically colored red or yellow) around the oxygen and nitrogen atoms of the morpholine ring, indicating these are sites prone to electrophilic attack. The hydrogen atoms of the ethyl group and the benzyl ring would exhibit positive potential (typically colored blue), suggesting they are susceptible to nucleophilic attack. The MEP map provides a visual representation of the molecule's reactivity, guiding the understanding of its interactions with other molecules. researchgate.netresearchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules over time, which is crucial for understanding their conformational flexibility and interactions. nih.gov

The morpholine ring in this compound is not planar and can exist in different conformations. The most stable conformation of the morpholine ring is the chair form. nih.gov The substituent on the nitrogen atom, in this case, the 4-ethylbenzyl group, can be in either an equatorial or an axial position.

Conformational analysis involves calculating the energies of these different conformations to determine their relative stabilities. Generally, the equatorial conformation is more stable than the axial conformation due to reduced steric hindrance. A potential energy surface scan can be performed by systematically changing the relevant dihedral angles to map out the energetic landscape of the molecule and identify the global energy minimum.

Table 3: Hypothetical Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) |

| Chair (Equatorial) | 0.0 (most stable) |

| Chair (Axial) | > 2.0 |

| Boat | Higher in energy |

| Twist-Boat | Higher in energy |

Note: The energy difference between equatorial and axial conformers can vary depending on the size of the substituent.

In Silico Studies of Molecular Interactions

In silico studies are computational simulations of molecular interactions. These studies are instrumental in understanding how a molecule like this compound might interact with other molecules, such as biological macromolecules or solvent molecules.

Molecular docking is a common in silico technique used to predict the binding orientation and affinity of a small molecule to a larger target molecule, such as a protein. researchgate.net While specific targets for this compound are not detailed in the provided scope, a hypothetical docking study would involve placing the molecule into the binding site of a receptor and scoring the different poses based on factors like intermolecular forces (hydrogen bonds, van der Waals interactions, electrostatic interactions).

Molecular dynamics (MD) simulations can then be used to study the stability of the docked complex over time. nih.gov An MD simulation would track the movements of all atoms in the system, providing a dynamic picture of the binding interactions and any conformational changes that may occur.

Protein-Ligand Docking Simulations for Interaction Mechanism Elucidation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to understand the interaction between a small molecule (ligand) and a protein receptor at the atomic level. Such studies can elucidate the binding mode and affinity of a compound, providing insights into its potential biological activity.

For morpholine derivatives in general, docking studies have been conducted to explore their binding to various protein targets. These studies typically report on the binding energy, which indicates the strength of the interaction, and the specific amino acid residues involved in forming hydrogen bonds and other non-covalent interactions with the ligand. However, no specific protein-ligand docking simulations for this compound have been published.

A hypothetical data table for such a study, were it to be conducted, might look like the following:

Hypothetical Protein-Ligand Docking Results for this compound

| Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Interaction Type |

|---|---|---|---|

| Enzyme X | -8.5 | TYR 123, SER 245 | Hydrogen Bond |

| PHE 330, LEU 210 | Hydrophobic Interaction | ||

| Receptor Y | -7.9 | ASP 88 | Hydrogen Bond, Salt Bridge |

This table is for illustrative purposes only and does not represent actual research findings.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predicting Interaction Modes

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. By analyzing a series of compounds with known activities, QSAR models can be developed to predict the activity of new, untested compounds. These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules.

Several QSAR studies have been performed on various series of morpholine-containing compounds to understand how different structural features influence their biological effects. pensoft.net These studies often lead to the development of predictive models that can guide the design of new compounds with improved properties.

A search of scientific databases reveals no specific QSAR models developed for or including this compound. A theoretical QSAR study would involve the generation of a dataset of related compounds and their activities, followed by the development of a predictive model.

Hypothetical QSAR Model Descriptors for a Series Including this compound

| Descriptor | Description | Contribution to Activity |

|---|---|---|

| LogP | Lipophilicity | Positive |

| Molecular Weight | Size of the molecule | Negative |

| Number of H-bond donors | Hydrogen bonding capacity | Neutral |

This table is for illustrative purposes only and does not represent actual research findings.

Applications in Chemical Sciences and Advanced Materials Research

Role as a Synthetic Intermediate and Building Block in Organic Synthesis

The morpholine (B109124) moiety is a prevalent structural motif in a multitude of biologically active compounds and approved pharmaceuticals. nih.govnih.gov This has spurred significant interest among medicinal chemists and researchers in developing efficient synthetic routes to incorporate the morpholine ring into diverse molecular frameworks. nih.gov 4-(4-ethylbenzyl)morpholine, as a substituted morpholine derivative, serves as a versatile building block in organic synthesis. nih.govresearchgate.net

The morpholine heterocycle is a fundamental structural unit found in many bioactive compounds. nih.gov The synthesis of complex, C-functionalized morpholine derivatives is an area of active research aimed at expanding the diversity of available drug-like scaffolds. nih.gov While direct examples of this compound as a precursor in the literature are not extensively detailed, the broader class of morpholine derivatives is widely used in the creation of intricate organic molecules. researchgate.netontosight.ai The reactivity of the morpholine nitrogen allows for a variety of chemical transformations, enabling its incorporation into larger, more complex structures. wikipedia.org The synthesis of various morpholine derivatives often involves the reaction of amino alcohols with other reagents to form the characteristic ring structure, which can then be further functionalized. organic-chemistry.orgresearchgate.net The principles of systematic chemical diversity are being applied to generate collections of substituted morpholines with varied regiochemistry and stereochemistry, highlighting their importance as building blocks in medicinal chemistry and library synthesis. nih.gov

A significant application of morpholine derivatives lies in the field of agrochemicals, particularly in the development of fungicides. wikipedia.orge3s-conferences.org this compound is structurally related to the systemic fungicide fenpropimorph (B1672530). wikipedia.orgdrugfuture.com Fenpropimorph is used to control diseases like powdery mildew and rust in cereal crops. wikipedia.orgdrugfuture.comfao.org The synthesis of fenpropimorph and its analogs often involves the use of substituted morpholines as key intermediates. google.comnih.gov The morpholine ring is a critical pharmacophore in this class of fungicides, contributing to their biological activity. e3s-conferences.org Research in this area includes the synthesis of novel morpholine derivatives and the study of their structure-activity relationships to develop more potent and selective agrochemicals. e3s-conferences.orgnih.gov

Contributions to Materials Science and Engineering

The versatility of the morpholine structure also extends to materials science, where it and its derivatives are utilized to create materials with enhanced properties and novel functionalities. ontosight.aisilverfernchemical.com

Morpholine and its derivatives can be incorporated into polymer formulations to improve various properties. While specific data on this compound is not prevalent, the general class of morpholines is known to act as catalysts and intermediates in the production of polymers like polyurethanes. nih.gov They can influence the reaction kinetics and the final properties of the polymer. nih.gov Morpholine derivatives are also used as rubber additives, where they can act as vulcanization accelerators, enhancing the strength and durability of rubber products. silverfernchemical.comiarc.fr

Morpholine compounds are utilized in the formulation of coatings and polishes. silverfernchemical.comnih.gov They can act as emulsifying agents, leading to the formation of water-resistant films. nih.gov The basic nature of morpholine also makes it an effective corrosion inhibitor, a property that is valuable in protective coatings for metals. silverfernchemical.comnih.govchemicalbook.com Furthermore, morpholine derivatives serve as intermediates in the manufacturing of optical brighteners, which are used in detergents and textiles. iarc.frnih.gov The ability to functionalize the morpholine ring and the benzyl (B1604629) group in this compound opens up possibilities for creating specialized monomers for advanced functional materials.

Heterocyclic compounds, including those containing the morpholine ring, are a subject of interest in the research of liquid crystals. The specific molecular shape and polarity introduced by the morpholine moiety can influence the mesomorphic behavior of a compound. While direct research on the liquid crystalline properties of this compound is not widely published, the study of how different heterocyclic cores affect liquid crystal phases is an ongoing area of materials science research. The combination of a rigid aromatic group and a flexible heterocyclic ring in this compound provides a molecular architecture that could be explored for potential liquid crystalline properties.

Design of Photoactive Compounds for Optical Memory Devices

No research was found that discusses the design, synthesis, or evaluation of "this compound" as a component of photoactive compounds for optical memory devices.

Catalysis and Coordination Chemistry

There are no available studies on the use of "this compound" in the fields of catalysis or coordination chemistry.

Application of Morpholine Derivatives as Ligands in Metal-Catalyzed Reactions

While morpholine derivatives are generally utilized as ligands in metal-catalyzed reactions, no literature specifically details the application of "this compound" for this purpose.

Investigation of Catalytic Efficiencies and Selectivities

No data exists in the reviewed sources regarding the investigation of catalytic efficiencies or selectivities of "this compound" in any chemical transformation.

Development of Fluorescent Probes for Chemical Research

There is no research available on the development or application of "this compound" as a fluorescent probe for chemical research.

Structure Activity Relationship Sar Studies in Non Clinical Contexts

Systematic Modification of the Ethylbenzyl Moiety and its Impact on Chemical Reactivity and Interactions

The ethylbenzyl group is a key structural feature of 4-(4-ethylbenzyl)morpholine, and its modification can significantly alter the molecule's physicochemical properties and interaction profile. The ethyl group at the para-position of the benzyl (B1604629) ring plays a crucial role in defining the lipophilicity and steric bulk of this portion of the molecule.

Systematic modifications to the ethylbenzyl moiety can be categorized into several areas:

Alteration of the Alkyl Substituent: The size and nature of the alkyl group at the para-position can be varied to probe the impact on interactions. For instance, replacing the ethyl group with smaller (methyl) or larger (propyl, butyl) alkyl groups can affect the van der Waals interactions with a binding partner. The introduction of branching (e.g., isopropyl) can introduce steric hindrance that may either enhance or diminish binding affinity depending on the topology of the binding site. A general trend observed in related benzyl-substituted heterocyclic compounds is that a certain degree of lipophilicity in this region is often favorable for non-polar interactions. e3s-conferences.orgdrugbank.com

Positional Isomerism: Moving the ethyl group from the para- (4-) position to the meta- (3-) or ortho- (2-) position on the benzyl ring can have a profound effect on the molecule's conformation and how it presents its pharmacophoric features. The para-position generally allows for a more extended conformation, while ortho-substitution can force the benzyl ring to adopt a twisted orientation relative to the morpholine (B109124) nitrogen, which can be detrimental or beneficial depending on the target.

Electronic Effects of Substituents: Replacing the ethyl group with substituents that have different electronic properties can modulate the reactivity of the aromatic ring and its ability to participate in various non-covalent interactions. For example, introducing electron-donating groups (e.g., methoxy (B1213986), hydroxyl) can increase the electron density of the phenyl ring, potentially enhancing cation-π interactions. Conversely, electron-withdrawing groups (e.g., chloro, fluoro, nitro) can decrease the electron density and introduce potential halogen bonding or dipole-dipole interactions. e3s-conferences.orgresearchgate.net

Bioisosteric Replacement: The ethyl group can be replaced with bioisosteres—chemical groups with similar steric and electronic properties—to fine-tune the molecule's characteristics. For example, a trifluoromethyl group can be a bioisostere for an ethyl group in some contexts, offering similar size but with vastly different electronic properties. Similarly, replacing the entire phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene) can explore different interaction landscapes. u-tokyo.ac.jptcichemicals.com

The following interactive data table illustrates hypothetical changes in binding affinity to a generic enzyme research target based on modifications to the ethylbenzyl moiety, drawing from general principles of medicinal chemistry.

| Modification of Ethylbenzyl Moiety | Substituent at para-position | Relative Binding Affinity (%) | Rationale for Change in Affinity |

| Alkyl Chain Length | Methyl | 85 | Reduced van der Waals contacts compared to ethyl. |

| Ethyl (Parent) | 100 | Optimal fit in a hypothetical hydrophobic pocket. | |

| n-Propyl | 95 | Slightly larger group may provide additional hydrophobic interactions. | |

| Isopropyl | 70 | Increased steric bulk may lead to a clash with the binding site. | |

| tert-Butyl | 50 | Significant steric hindrance likely disrupts optimal binding. | |

| Electronic Effects | Methoxy | 110 | Potential for hydrogen bond acceptance and favorable electronic interactions. |

| Chloro | 90 | Halogen may participate in specific interactions, but electronics are altered. | |

| Trifluoromethyl | 65 | Electron-withdrawing nature and different steric profile may be unfavorable. | |

| Positional Isomer | meta-Ethyl | 75 | Altered vector for hydrophobic interaction may not fit the binding site as well. |

| ortho-Ethyl | 40 | Steric clash with the morpholine ring likely forces an unfavorable conformation. |

Influence of Morpholine Ring Substitutions on Molecular Properties and Interaction Profiles

The morpholine ring is a common scaffold in medicinal chemistry, valued for its favorable physicochemical properties, including good aqueous solubility and a defined conformational preference. nih.govnih.gov The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom is basic and can be protonated at physiological pH, allowing for ionic interactions.

Substitutions on the morpholine ring itself can significantly impact the molecule's properties:

Substitution at C2 and C6: Introducing small alkyl groups (e.g., methyl) at the C2 and C6 positions can restrict the conformational flexibility of the morpholine ring and can also influence the orientation of the benzyl group. The stereochemistry of these substituents (cis or trans) is often critical for activity. In some contexts, these substitutions can enhance binding by filling small hydrophobic pockets adjacent to the main binding site. e3s-conferences.org

Bioisosteric Replacement of the Morpholine Ring: The entire morpholine ring can be replaced with other six-membered heterocycles to probe the importance of the oxygen and nitrogen atoms. Replacing the oxygen with a sulfur atom to give a thiomorpholine (B91149) can alter the ring's pKa, lipophilicity, and hydrogen bonding capacity. Replacing the oxygen with a methylene (B1212753) group would yield a piperidine, which is more lipophilic and has a different conformational profile. tcichemicals.comnih.gov Conversely, replacing the nitrogen with an oxygen is not possible in this scaffold, but replacing it with other heteroatoms could be explored in related analogs.

This interactive data table presents hypothetical data on how morpholine ring modifications might affect molecular properties relevant to interactions.

| Morpholine Ring Modification | Relative Polarity (LogP) | Hydrogen Bonding Capacity | Potential Impact on Interactions |

| Unsubstituted (Parent) | 2.5 | Acceptor (O), Basic (N) | Balanced hydrophobic and hydrophilic interactions. |

| C2-Methyl Substitution | 2.8 | Acceptor (O), Basic (N) | Increased lipophilicity, potential for specific hydrophobic interactions. |

| C3,5-Dimethyl Substitution | 3.1 | Acceptor (O), Basic (N) | Further increase in lipophilicity and steric bulk. |

| Thiomorpholine Replacement | 2.9 | Weak Acceptor (S), Basic (N) | Altered hydrogen bonding and electronic properties. |

| Piperazine Replacement | 1.8 | Acceptor/Donor (NH), Basic (N) | Increased polarity and hydrogen bonding potential. |

Conformational Flexibility and its Role in Molecular Recognition

The ability of this compound to adopt different three-dimensional shapes, or conformations, is crucial for its ability to be recognized by and bind to a molecular target. nih.govnih.gov The molecule possesses several rotatable bonds, primarily between the benzyl group and the morpholine nitrogen, and within the ethyl substituent.

Computational modeling studies on similar benzyl-substituted heterocycles have shown that the preferred conformation in solution may not be the same as the conformation adopted when bound to a target. nih.gov Molecular recognition often involves the selection of a specific, and sometimes higher energy, conformation from the ensemble of possible shapes. Understanding the conformational landscape of this compound is therefore essential for rationalizing its interaction profile and for designing analogs with improved properties. The flexibility of the ethyl group itself can also allow for fine-tuning of the fit within a hydrophobic pocket.

Design Principles for Modulating Binding Affinity to Research Targets

Based on the SAR principles discussed, several design strategies can be employed to modulate the binding affinity of this compound analogs for specific research targets, such as enzymes.

Exploiting Hydrophobic Pockets: If the target protein has a well-defined hydrophobic pocket that accommodates the ethylbenzyl group, the affinity can be modulated by systematically altering the size and shape of the alkyl substituent at the para-position to achieve an optimal fit. For example, if the pocket is deep, extending the alkyl chain from ethyl to propyl or butyl might increase van der Waals interactions and thus affinity.

Introducing Specific Interactions: If the binding site contains amino acid residues capable of forming hydrogen bonds or other specific interactions, the ethylbenzyl moiety can be decorated with appropriate functional groups. For instance, a hydroxyl or methoxy group could be introduced to act as a hydrogen bond acceptor or donor. A fluorine atom could be used to probe for favorable interactions with backbone amides or to modulate the pKa of a nearby functional group.

Conformational Constraint: If a particular conformation is known to be the "bioactive" one, the flexibility of the molecule can be reduced to lock it into this shape. This can be achieved by introducing cyclic structures or by incorporating rigid linkers. While this can lead to a loss of entropy upon binding, the pre-organization of the molecule into the correct conformation can result in a net increase in binding affinity.

Structure-Based Design: When the three-dimensional structure of the target is known, computational docking studies can be used to predict how different analogs of this compound will bind. nih.gov This allows for the rational design of new compounds with modifications aimed at improving specific interactions with the target, such as forming a new hydrogen bond or displacing an unfavorably bound water molecule. This approach is instrumental in the design of potent and selective enzyme inhibitors. nih.govresearchgate.netmdpi.com

Future Research Directions and Unexplored Avenues for 4 4 Ethylbenzyl Morpholine

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of morpholine (B109124) derivatives is a well-established field, yet the pursuit of greener, more efficient, and sustainable methods is a perpetual goal in modern chemistry. hnsincere.com For 4-(4-ethylbenzyl)morpholine, future research could pivot from traditional multi-step procedures towards innovative one or two-step protocols that minimize waste and energy consumption.

Recent advancements in the synthesis of morpholines have highlighted methods that could be adapted for this compound. A promising approach involves the selective monoalkylation of primary amines using ethylene (B1197577) sulfate (B86663) as an inexpensive and effective reagent. nih.govchemrxiv.org This redox-neutral protocol offers high yields and environmental benefits over conventional methods. nih.govchemrxiv.org Another avenue is the palladium-catalyzed carboamination reaction, which allows for the construction of the morpholine ring with a high degree of stereoselectivity, a crucial aspect for pharmaceutical applications. e3s-conferences.org

Future synthetic research should focus on adapting these modern techniques. For instance, a potential sustainable route could start from 4-ethylbenzylamine (B1588055) and employ ethylene sulfate for a direct and efficient synthesis. The development of catalytic systems that can facilitate the direct coupling of 4-ethylbenzyl halides with morpholine under mild, solvent-free, or aqueous conditions would represent a significant step towards sustainability.

Table 1: Potential Sustainable Synthetic Routes for this compound

| Synthetic Strategy | Key Reagents/Catalysts | Potential Advantages |

| Selective Monoalkylation | 4-ethylbenzylamine, Ethylene sulfate, tBuOK | High yield, redox-neutral, uses inexpensive reagents, fewer steps. nih.govchemrxiv.org |

| Pd-Catalyzed Carboamination | Substituted ethanolamine (B43304) derivative, Aryl/alkenyl bromide, Pd-catalyst | Provides access to enantiopure products, good stereocontrol. e3s-conferences.org |

| Direct Nucleophilic Substitution | Morpholine, 4-ethylbenzyl halide, Phase-transfer catalyst | Potential for aqueous or solvent-free conditions, simplifying workup. |

| Reductive Amination | Morpholine, 4-ethylbenzaldehyde (B1584596), "Green" reducing agents (e.g., H₂) | Atom-economical, avoids halide waste. |

In-depth Mechanistic Investigations of Complex Reactions

Understanding the precise mechanism of a chemical reaction is fundamental to its optimization and application. For this compound, future research should delve into the mechanistic details of its formation and its potential role as a catalyst or intermediate in more complex transformations. The presence of the tertiary amine within the morpholine ring suggests its potential as an organocatalyst. nih.gov

For example, theoretical studies on urethane (B1682113) formation catalyzed by morpholine and 4-methylmorpholine (B44366) have revealed a multi-step mechanism significantly different from the uncatalyzed reaction. dntb.gov.uaresearchgate.net Similar in-depth studies, combining experimental kinetics with computational modeling, could elucidate the catalytic cycle of this compound. Such investigations would clarify the role of the 4-ethylbenzyl substituent, determining whether its electronic and steric properties enhance or diminish catalytic activity compared to simpler N-alkyl morpholines. Mechanistic studies on the decomposition of related morphyl radicals have also provided crucial thermochemical and kinetic data for building robust kinetic models, a strategy that could be applied here. nih.gov

Table 2: Proposed Mechanistic Studies for Reactions Involving this compound

| Reaction Type | Investigative Technique | Research Goal |

| Organocatalysis (e.g., Urethane Formation) | Kinetic studies, In-situ spectroscopy (NMR, IR), Isotope labeling | To map the catalytic cycle and identify rate-determining steps. nih.gov |

| Polymerization Initiation/Curing | Differential Scanning Calorimetry (DSC), Rheometry | To understand its role in controlling polymer chain growth and cross-linking. e3s-conferences.org |

| Phase-Transfer Catalysis | Reaction progress analysis under biphasic conditions | To determine the efficiency and mechanism of ion-pair transport across phases. |

| Thermal/Oxidative Decomposition | Mass Spectrometry, Computational Chemistry (DFT) | To predict stability and identify potential breakdown products under process conditions. nih.gov |

Exploration of New Applications in Emerging Fields of Chemical Science

The morpholine moiety is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents, and also sees use in agrochemicals and as a corrosion inhibitor. e3s-conferences.orgnih.gov While the specific biological or material properties of this compound are largely unexplored, its structure suggests several promising areas for investigation.

In medicinal chemistry, the compound could be a building block for more complex molecules targeting kinases or G-protein-coupled receptors (GPCRs). The morpholine group often enhances aqueous solubility and metabolic stability, while the ethylbenzyl moiety provides a lipophilic handle for tuning interactions with protein targets. Future work should involve screening this compound and its derivatives for various biological activities, including anticancer, antibacterial, and antiviral properties, areas where other morpholine-containing compounds have shown promise. e3s-conferences.orgresearchgate.net

In materials science, the compound could function as a versatile additive. Its basic nitrogen atom makes it a candidate as a curing agent for epoxy resins or a catalyst in polyurethane production. e3s-conferences.org Furthermore, its potential to act as a corrosion inhibitor, a known application for morpholine itself, could be explored for the protection of metals in industrial settings. hnsincere.comnih.gov

Advanced Computational Methodologies for Predictive Modeling of Reactivity and Interactions

Computational chemistry offers powerful tools for predicting molecular properties and reaction outcomes, thereby guiding experimental work and accelerating discovery. researchgate.net For this compound, advanced computational methods can provide invaluable insights into its structure, reactivity, and potential interactions before a single experiment is run.

Density Functional Theory (DFT) calculations can be used to model the compound's geometry, electronic structure, and vibrational frequencies. nih.govresearchgate.net These calculations can predict reaction pathways and activation energies for its synthesis or its participation in catalytic cycles, similar to studies performed on urethane formation with other morpholines. nih.govdntb.gov.ua For instance, computational modeling can help determine the activation energies for different catalytic pathways, offering a theoretical basis for its effectiveness. researchgate.net

Furthermore, molecular dynamics (MD) simulations could be employed to model the interaction of this compound with biological macromolecules, such as enzymes or receptors, or its behavior at a material interface, as in a polymer matrix or on a metal surface. This predictive modeling can identify promising applications and guide the design of new derivatives with enhanced performance.

Table 3: Advanced Computational Methods for Predictive Modeling

| Computational Method | Application Area | Predicted Properties |

| Density Functional Theory (DFT) | Reaction Mechanisms, Reactivity | Geometries, activation energies, thermodynamic properties, spectral data. nih.govdntb.gov.ua |

| Quantum Theory of Atoms in Molecules (QTAIM) | Chemical Bonding Analysis | Nature of non-covalent interactions, bond strengths. |

| Molecular Dynamics (MD) Simulations | Biomolecular & Material Interactions | Binding affinities, conformational changes, diffusion coefficients. |

| RRKM-Based Calculations | Unimolecular Reaction Kinetics | Decomposition rates, product branching ratios under various temperatures and pressures. nih.gov |

Collaborative Research at the Interface of Organic Chemistry and Materials Science

The most innovative breakthroughs often occur at the intersection of different scientific disciplines. The dual functionality of this compound—a product of organic synthesis with potential applications in materials—makes it an ideal candidate for collaborative research between organic chemists and materials scientists.

Organic chemists can focus on developing efficient and scalable syntheses, creating a library of derivatives with systematically varied substituents on the benzyl (B1604629) ring. Materials scientists can then incorporate these compounds into various materials systems. For example, a collaborative project could focus on developing novel polymer composites where this compound acts as a reactive diluent or a dispersing agent for nanoparticles. Another area of synergy would be in the creation of "smart" coatings, where the compound is tethered to a polymer backbone to create surfaces with tunable properties, such as anti-corrosion or anti-fouling capabilities. e3s-conferences.orgnih.gov Such interdisciplinary efforts are crucial for translating a molecule's potential into tangible technological advancements.

Q & A

Q. What are the established synthetic routes for 4-(4-ethylbenzyl)morpholine, and what methodological considerations ensure high yield and purity?

Answer: The synthesis typically involves a nucleophilic substitution reaction between 4-ethylbenzyl halide (e.g., chloride or bromide) and morpholine under basic conditions. Key steps include:

- Reagent Ratios: A 1:1.2 molar ratio of 4-ethylbenzyl chloride to morpholine minimizes side reactions .

- Solvent Selection: Polar aprotic solvents (e.g., dichloromethane or toluene) enhance reaction efficiency .

- Catalysis: Potassium carbonate or sodium hydroxide acts as a base to deprotonate morpholine, accelerating the substitution .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity. Monitor via TLC (Rf ≈ 0.4 in 3:1 hexane:EtOAc) .

Q. How is this compound structurally characterized, and what analytical techniques are most reliable?

Answer:

Q. What are the primary research applications of this compound in medicinal chemistry?

Answer:

- Intermediate: Used to synthesize bioactive analogs (e.g., enzyme inhibitors or receptor modulators) via functional group modifications (e.g., halogenation, sulfonation) .

- Pharmacophore Development: The morpholine ring enhances solubility, while the ethylbenzyl group contributes to lipophilicity, optimizing drug-like properties .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound?

Answer:

- Molecular Docking: Use software like AutoDock Vina to screen against targets (e.g., cytochrome P450 2A13). The ethylbenzyl group shows π-π stacking with aromatic residues (Phe¹¹⁸), while morpholine interacts via hydrogen bonds .

- MD Simulations (GROMACS): Assess binding stability over 100 ns; RMSD < 2 Å indicates stable target engagement .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound analogs?

Answer:

- Assay Standardization: Replicate studies using identical cell lines (e.g., A549 for lung cancer) and protocols (e.g., MTT assay at 48 hr) .

- Impurity Analysis: Quantify byproducts (e.g., unreacted benzyl halide) via GC-MS to rule out off-target effects .

- Dose-Response Curves: Calculate IC₅₀ values across ≥5 concentrations to confirm potency trends .

Q. How can reaction conditions be optimized to scale up this compound synthesis without compromising purity?

Answer:

- Solvent Screening: Compare yields in DCM (85%) vs. THF (72%); DCM minimizes byproduct formation .

- Temperature Control: Maintain 50–60°C to balance reaction rate and decomposition .

- Catalyst Loading: 10 mol% NaOH increases yield to 88% vs. 5 mol% (72%) .

Q. What advanced spectroscopic techniques elucidate the compound’s stability under physiological conditions?

Answer:

Q. How does this compound compare to halogenated analogs (e.g., 4-(4-chlorobenzyl)morpholine) in target selectivity?

Answer:

- Electron-Withdrawing Effects: Chloro analogs show higher affinity for CYP450 enzymes (ΔG = −9.2 kcal/mol vs. −8.5 kcal/mol for ethyl) due to enhanced electrophilicity .

- Steric Effects: Ethyl groups reduce off-target binding vs. bulkier substituents (e.g., bromine) .

Q. What methodologies validate the compound’s role in modulating neurotransmitter systems?

Answer:

- Radioligand Binding Assays: Use [³H]GABA in rat brain homogenates; IC₅₀ < 10 µM suggests GABA receptor modulation .

- Electrophysiology (Patch Clamp): Measure ion current changes in HEK293 cells expressing GABA-A receptors .

Q. How can hyphenated techniques (e.g., GC-IR) address discrepancies in reported physicochemical properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.